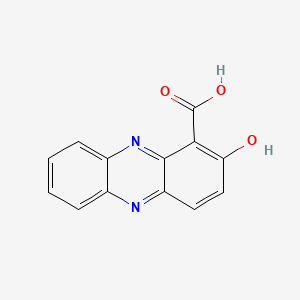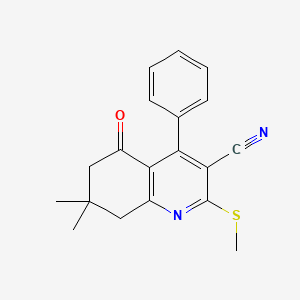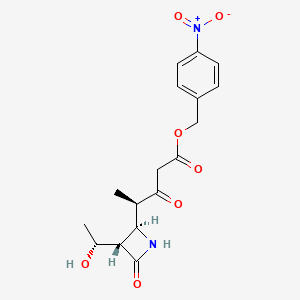
4-Nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate is a complex organic compound that features a nitrobenzyl group, an azetidinone ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate typically involves multiple steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of the Nitrobenzyl Group: This step may involve nucleophilic substitution reactions where a nitrobenzyl halide reacts with an appropriate nucleophile.
Addition of the Hydroxyethyl Group: This can be done through reduction reactions or via Grignard reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antibacterial Agents: Structural features suggest potential antibacterial activity.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate would depend on its specific application. For example:
Enzyme Inhibition: It may act by mimicking the natural substrate of an enzyme, thereby blocking the active site.
Antibacterial Activity: It may interfere with bacterial cell wall synthesis or other vital processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl ®-4-oxoazetidin-2-yl acetate: Similar structure but lacks the hydroxyethyl group.
4-Nitrobenzyl (S)-4-oxoazetidin-2-yl-3-oxopentanoate: Stereoisomer with different spatial arrangement of atoms.
Uniqueness
Functional Groups: The combination of nitrobenzyl, azetidinone, and hydroxyethyl groups is unique and may confer specific reactivity and biological activity.
Stereochemistry: The specific stereochemistry of the compound may result in unique interactions with biological targets.
Properties
Molecular Formula |
C17H20N2O7 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R)-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate |
InChI |
InChI=1S/C17H20N2O7/c1-9(16-15(10(2)20)17(23)18-16)13(21)7-14(22)26-8-11-3-5-12(6-4-11)19(24)25/h3-6,9-10,15-16,20H,7-8H2,1-2H3,(H,18,23)/t9-,10+,15+,16+/m0/s1 |
InChI Key |
AYDFQGBUZJNHRY-FVSZBFQWSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1C(NC1=O)C(C)C(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
![2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B13356240.png)
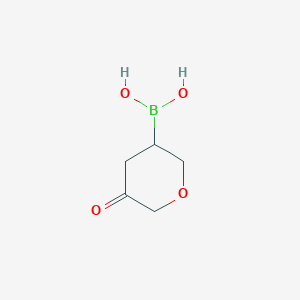
![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)

![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)

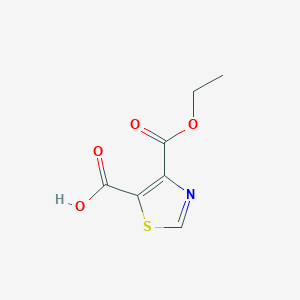
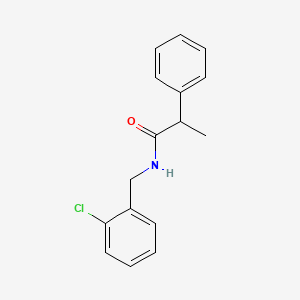
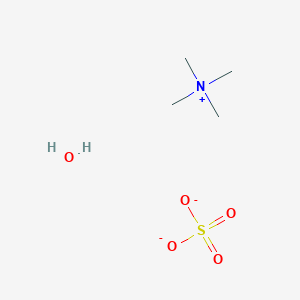
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
